molecular formula C12H12ClN3O3S2 B5011092 N-[5-[(4-chloro-2-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide

N-[5-[(4-chloro-2-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B5011092
M. Wt: 345.8 g/mol
InChI Key: BWAZBRUNEVLFMV-UHFFFAOYSA-N
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Description

N-[5-[(4-chloro-2-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

The synthesis of N-[5-[(4-chloro-2-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-chloro-2-methylbenzenesulfonamide with a thiazole derivative under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N-[5-[(4-chloro-2-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include alkyl halides and thiolates.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for therapeutic development.

    Medicine: The compound’s potential as a drug candidate is being investigated for various medical conditions. Its ability to interact with specific molecular targets makes it a potential treatment for diseases such as cancer and inflammatory disorders.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-[(4-chloro-2-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. One of the primary targets is the enzyme phosphatidylinositol 4,5-bisphosphate 3-kinase (PI3K). The compound inhibits the activity of PI3K, which plays a crucial role in cell signaling pathways. By inhibiting PI3K, the compound can modulate various cellular processes, including cell growth, proliferation, and survival .

Comparison with Similar Compounds

N-[5-[(4-chloro-2-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide can be compared with other similar compounds, such as:

    N-(4-chloro-2-methylphenyl)-2-(4-ethoxyphenylamino)acetamide: This compound has a similar structure but with an ethoxy group instead of a thiazole ring.

    N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide: This compound has a similar sulfonamide group but lacks the thiazole ring.

The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct chemical reactivity.

Properties

IUPAC Name

N-[5-[(4-chloro-2-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3S2/c1-7-5-9(13)3-4-10(7)16-21(18,19)11-6-14-12(20-11)15-8(2)17/h3-6,16H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAZBRUNEVLFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=CN=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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